molecular formula C23H20N4O3 B2746212 N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898416-41-6

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2746212
CAS RN: 898416-41-6
M. Wt: 400.438
InChI Key: XOSJHLVHTBPIRO-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.

Scientific Research Applications

Chemical Synthesis and Catalysis

Research on compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide includes innovative approaches in organic synthesis. For instance, studies have shown methods for the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, providing access to highly functionalized polyheterocyclic compounds. This process is significant for synthesizing complex molecules without the need for transition metals and oxidants, highlighting the efficiency and environmental friendliness of the synthesis methods (Zhang et al., 2017).

Neuropharmacology and Receptor Studies

Some derivatives related to the specified compound have been explored for their pharmacological properties, such as antagonistic activity against specific receptors. A notable example includes the characterization of neuropeptide Y Y2 receptor antagonists, showcasing the potential for investigating neurological pathways and developing therapeutic agents (Bonaventure et al., 2004).

Novel Synthetic Methodologies

Research has also introduced novel synthetic methodologies for oxalamides and related structures. For example, a new acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for synthesizing di- and mono-oxalamides demonstrates the expansion of synthetic routes for creating diverse chemical entities (Mamedov et al., 2016).

Molecular Imaging and Diagnostic Applications

Further extending the applications to diagnostic imaging, compounds like [11C]CPPC have been developed for PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application underscores the potential of derivatives in noninvasive imaging techniques to study neuroinflammation and other central nervous system disorders (Horti et al., 2019).

Anticancer Research

In the field of anticancer research, novel α-aminophosphonate derivatives coupled with indole-2,3-dione moieties have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research emphasizes the role of structurally complex molecules in identifying new therapeutic agents and understanding their mode of action (Tiwari et al., 2018).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c24-14-17-7-1-3-8-18(17)26-23(29)22(28)25-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSJHLVHTBPIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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